Reversible CYP2C19/CYP3A4 Inhibition by 5-Hydroxyomeprazole vs. Mechanism-Based Inactivation by 5′-O-Desmethylomeprazole and Omeprazole Sulfone
5-Hydroxyomeprazole differs fundamentally from 5′-O-desmethylomeprazole and omeprazole sulfone in its CYP inhibition mechanism. While 5-hydroxyomeprazole acts exclusively as a reversible inhibitor of CYP2C19 and CYP3A4, 5′-O-desmethylomeprazole is a mechanism-based inactivator (time-dependent inhibitor, TDI) of both CYP2C19 and CYP3A4, and omeprazole sulfone is a TDI of CYP2C19 [1]. This mechanistic distinction has direct consequences for in vivo DDI prediction: metabolites including 5-hydroxyomeprazole were predicted to contribute 30–63% to in vivo hepatic CYP interactions, necessitating compound-specific consideration in quantitative DDI risk assessment [2].
| Evidence Dimension | CYP2C19 inhibition mechanism |
|---|---|
| Target Compound Data | Reversible inhibition only |
| Comparator Or Baseline | 5′-O-Desmethylomeprazole: Mechanism-based inactivator (TDI) of CYP2C19; Omeprazole sulfone: Mechanism-based inactivator (TDI) of CYP2C19 |
| Quantified Difference | Qualitative mechanistic difference: reversible vs. irreversible (time-dependent) inhibition |
| Conditions | Human liver microsome CYP inhibition assays; reversible [I]/Ki ratios and irreversible λ/kdeg ratios |
Why This Matters
Procurement of 5-hydroxyomeprazole is essential for reversible CYP inhibition studies; substituting with 5′-O-desmethylomeprazole introduces confounding irreversible enzyme inactivation.
- [1] Shirasaka Y, Sager JE, Lutz JD, Davis C, Isoherranen N. Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions. Drug Metab Dispos. 2013;41(7):1414-1424. View Source
- [2] Shirasaka Y, Sager JE, Lutz JD, Davis C, Isoherranen N. Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions. Drug Metab Dispos. 2013;41(7):1414-1424. View Source
